molecular formula C40H36Br2P2 B579308 GOPHCGVUPMCHLP-UHFFFAOYSA-L CAS No. 18189-24-7

GOPHCGVUPMCHLP-UHFFFAOYSA-L

Cat. No.: B579308
CAS No.: 18189-24-7
M. Wt: 738.484
InChI Key: GOPHCGVUPMCHLP-UHFFFAOYSA-L
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Description

GOPHCGVUPMCHLP-UHFFFAOYSA-L is a chemical compound with the molecular formula C38H34Br2P2. It is a member of the bisphosphonium salts family, which are known for their applications in organic synthesis and catalysis. This compound is characterized by the presence of two triphenylphosphonium groups connected by a but-2-ene-1,4-diyl linker, with bromide ions as counterions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GOPHCGVUPMCHLP-UHFFFAOYSA-L typically involves the reaction of triphenylphosphine with 1,4-dibromobut-2-ene. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

GOPHCGVUPMCHLP-UHFFFAOYSA-L undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other nucleophiles, such as thiols or amines.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium groups can be oxidized or reduced.

    Addition Reactions: The double bond in the but-2-ene-1,4-diyl linker can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Thiols, amines, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example:

    Substitution Reactions: Formation of phosphonium salts with different counterions.

    Oxidation Reactions: Formation of phosphine oxides.

    Addition Reactions: Formation of adducts with various electrophiles or nucleophiles.

Scientific Research Applications

GOPHCGVUPMCHLP-UHFFFAOYSA-L has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds and as a catalyst in various reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes involving phosphonium compounds.

    Medicine: Explored for its potential therapeutic applications, such as in the development of anticancer agents and other pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of GOPHCGVUPMCHLP-UHFFFAOYSA-L involves its interaction with molecular targets through its phosphonium groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can modulate the activity of enzymes and other biomolecules. The compound’s ability to form stable complexes with nucleophiles and electrophiles makes it a versatile reagent in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    (But-2-yne-1,4-diyl)bis(triphenylphosphanium) diiodide: Similar structure but with a triple bond in the linker and iodide counterions.

    (Butane-1,4-diyl)bis(triphenylphosphanium) dibromide: Similar structure but with a saturated linker.

    (Ethene-1,2-diyl)bis(triphenylphosphanium) dibromide: Similar structure but with a shorter linker.

Uniqueness

GOPHCGVUPMCHLP-UHFFFAOYSA-L is unique due to its specific linker structure, which provides distinct reactivity and stability compared to similar compounds. The presence of the double bond in the but-2-ene-1,4-diyl linker allows for additional chemical transformations that are not possible with saturated or triple-bonded linkers.

Properties

CAS No.

18189-24-7

Molecular Formula

C40H36Br2P2

Molecular Weight

738.484

IUPAC Name

triphenyl(4-triphenylphosphaniumylbut-2-enyl)phosphanium;dibromide

InChI

InChI=1S/C40H36P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/p-2

InChI Key

GOPHCGVUPMCHLP-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]

Synonyms

2-BUTENYLENEBIS(TRIPHENYLPHOSPHONIUM) DIBROMIDE

Origin of Product

United States

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